

3-Chlorophenylpropyl boronic acid molecular weight

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Compound of Interest

Compound Name: *[3-(3-Chlorophenyl)propyl]boronic acid*

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An In-Depth Technical Guide to 3-Chlorophenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become indispensable tools in modern medicinal chemistry and materials science.^[1] Their unique ability to form reversible covalent bonds with biological nucleophiles, coupled with their stability and synthetic versatility, has propelled their integration into drug discovery pipelines.^[1] ^[2] This is underscored by the FDA approval of several boron-containing drugs, most notably the proteasome inhibitor Bortezomib for multiple myeloma, which has demystified historical concerns about toxicity and paved the way for broader investigation.^[2]^[3]

Among the vast library of available boronic acids, 3-Chlorophenylboronic acid (3-CPBA) stands out as a particularly valuable building block. Its specific electronic and steric properties make it a favored reagent in a variety of powerful chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[3]^[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of 3-Chlorophenylboronic acid, from its fundamental physicochemical properties and safe handling to detailed protocols for its synthesis, characterization, and application in cutting-edge research. The focus is not merely on procedural steps but on the underlying scientific principles and rationale that guide experimental design, ensuring a deep and actionable understanding of this critical reagent.

Note on Nomenclature: This guide focuses on 3-Chlorophenylboronic acid (CAS RN: 63503-60-6). The topic query specified "3-Chlorophenylpropyl boronic acid," which is a distinct and less common chemical entity. Based on the context of drug development and common laboratory reagents, this document addresses the widely used phenyl derivative.

Part 1: Physicochemical Profile and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any laboratory setting. 3-Chlorophenylboronic acid is typically a white to off-white crystalline powder that is stable under standard laboratory conditions.^{[4][5]} The presence of the electron-withdrawing chlorine atom at the meta-position of the phenyl ring influences the Lewis acidity of the boron center, which in turn affects its reactivity and binding affinities in biological and chemical systems.^[6]

Key Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ BClO ₂	[4][5][7]
Molecular Weight	156.38 g/mol	[4][7][8]
CAS Number	63503-60-6	[4][5][7]
Appearance	White to off-white powder	[4]
Melting Point	185 - 189 °C	[4]
Solubility	Slightly soluble in water. Soluble in polar organic solvents such as methanol, ether, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).	[5][9]
Synonyms	(3-chlorophenyl)boronic acid, m-Chlorophenylboronic acid, 3-Chlorobenzeneboronic acid	[4][5][7]

Safety, Handling, and Storage

3-Chlorophenylboronic acid is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Identification:

- Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]
- Skin and Eye Irritation, Category 2: Causes skin irritation and serious eye irritation.[11]
- Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Protocol:

- Engineering Controls: All handling of solid 3-CPBA should be conducted in a certified chemical fume hood to avoid inhalation of dust.[\[10\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[\[12\]](#)
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly after use.
 - Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or full suit may be necessary.[\[12\]](#)
- Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the reagent, even if gloves were worn.[\[11\]](#)
- Spill Management: In case of a spill, evacuate the area. Prevent dust formation. Pick up the material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweep) and place it in a suitable, closed container for disposal.[\[12\]](#)

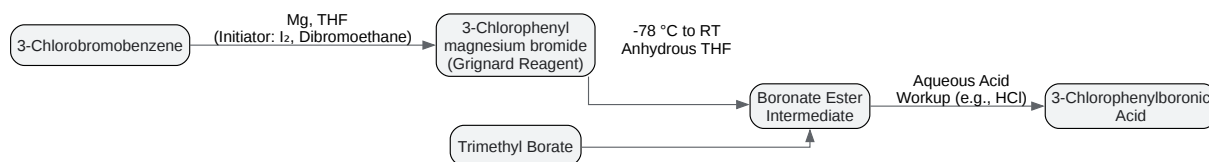
Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.[\[4\]](#)

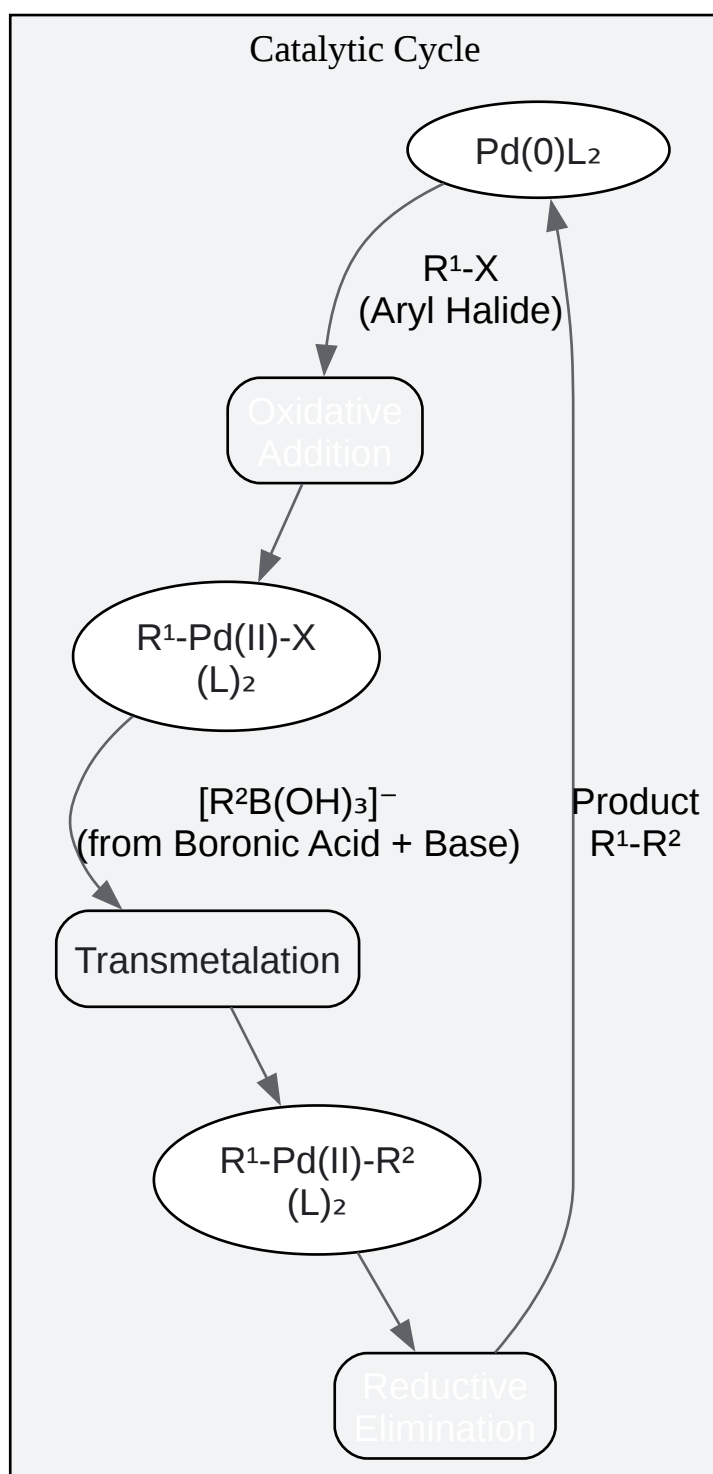
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can affect reaction stoichiometry and yield.[\[13\]](#)

Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established field, with the primary methods involving the formation of an organometallic intermediate followed by quenching with a boron electrophile. The choice between an organolithium or a Grignard reagent pathway often depends on the starting material availability, functional group tolerance, and safety considerations.

The Grignard method is frequently employed for its operational simplicity and cost-effectiveness. A common route involves the formation of a Grignard reagent from a corresponding aryl halide, which is then reacted with a trialkyl borate ester.[\[8\]](#)[\[14\]](#)





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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- 3-Chlorophenylboronic acid (1.2 equivalents)
- Aryl halide (e.g., 4-Bromotoluene, 1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
- Solvent system (e.g., Toluene/Water or Dioxane/Water)

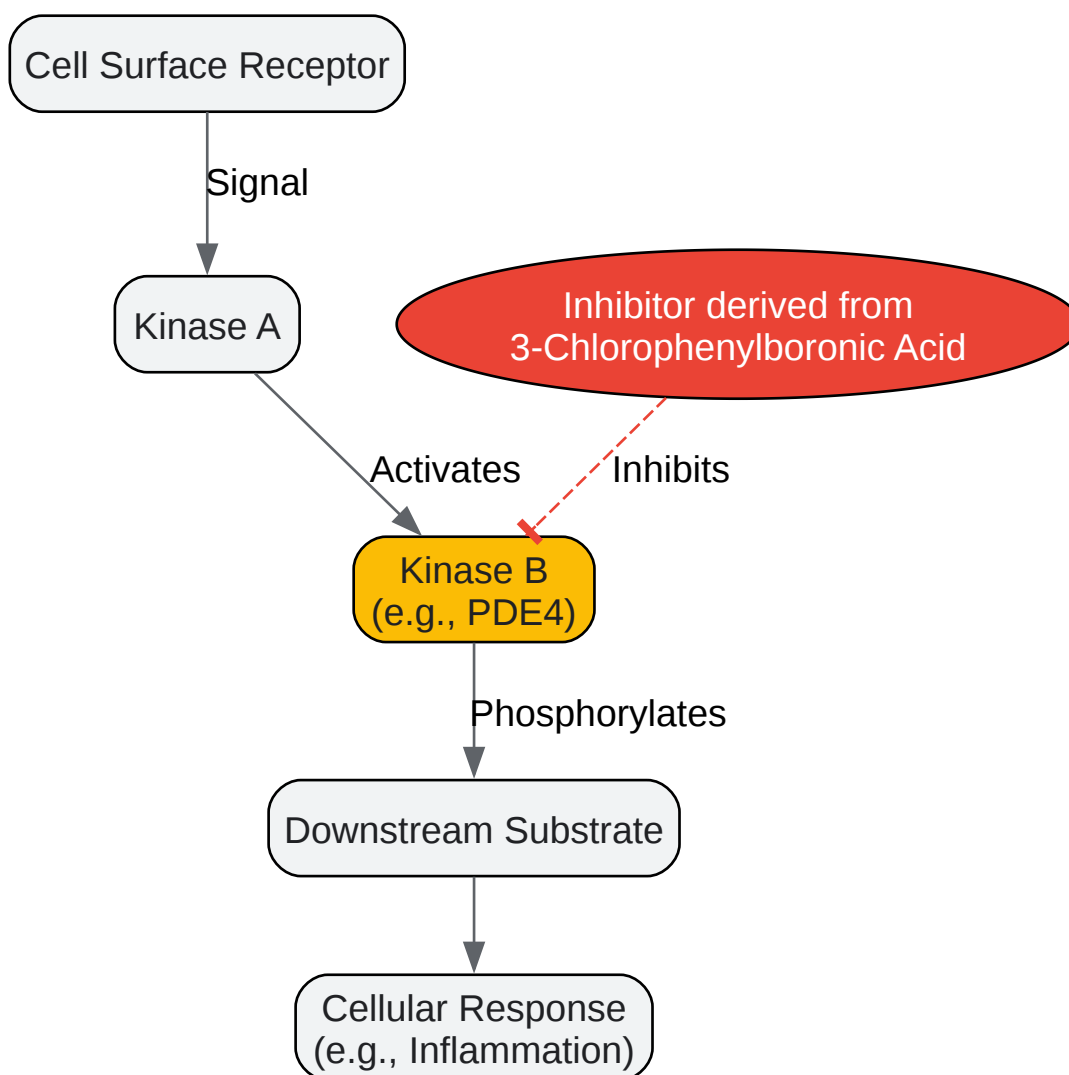
Procedure:

- To a reaction vessel, add the aryl halide, 3-Chlorophenylboronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add the palladium catalyst under the inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Role in Medicinal Chemistry

Beyond its general utility in C-C bond formation, 3-CPBA is specifically employed in the synthesis of targeted bioactive molecules. It serves as a key precursor for compounds investigated for a range of therapeutic targets.

- **Enzyme Inhibitors:** The 3-chlorophenyl moiety is a common feature in various enzyme inhibitors. 3-CPBA is a documented reactant in the synthesis of inhibitors for targets like phosphodiesterase 4 (PDE4), which is relevant for inflammatory diseases. [9][15]*
- **Biologically Active Scaffolds:** It is used to construct biaryl scaffolds, which are privileged structures in medicinal chemistry due to their ability to mimic peptide bonds and interact with protein surfaces. [9]*
- **Cell Migration and Wound Healing:** Studies have shown that 3-Chlorophenylboronic acid itself can affect cell migration in vitro, suggesting its potential use in wound healing research. [15] For example, at concentrations from 3.90 to 250 $\mu\text{g/mL}$, it maintained high cell viability in fibroblast cell lines, while higher concentrations showed cytotoxicity. [15][16]



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Caption: Hypothetical inhibition of a signaling pathway by a drug synthesized using 3-CPBA.

Conclusion

3-Chlorophenylboronic acid is far more than a simple chemical; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its robust performance in the Suzuki-Miyaura cross-coupling reaction secure its place as a staple reagent in the modern organic chemistry laboratory. For scientists in drug discovery, it provides a reliable and versatile scaffold for constructing novel molecular entities with therapeutic potential. As the field of medicinal chemistry continues to explore new chemical space, the strategic application of

foundational building blocks like 3-Chlorophenylboronic acid will remain critical to the development of the next generation of therapeutics.

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